molecular formula C13H10FNO3S B4878278 2-fluoro-N-(phenylsulfonyl)benzamide

2-fluoro-N-(phenylsulfonyl)benzamide

Cat. No.: B4878278
M. Wt: 279.29 g/mol
InChI Key: ABCBGTPDCCYPKV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(phenylsulfonyl)benzamide is an organic compound with the molecular formula C13H10FNO3S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(phenylsulfonyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with phenylsulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(phenylsulfonyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The benzamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Fluoro-N-(phenylsulfonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(phenylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The phenylsulfonyl group contributes to the compound’s stability and reactivity, facilitating its interaction with biological pathways. The benzamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    N-Fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.

    N-Phenylsulfonylbenzamide: Lacks the fluorine atom but shares similar structural features and reactivity.

    2-Fluorobenzamide: Contains the fluorine atom but lacks the phenylsulfonyl group.

Uniqueness: 2-Fluoro-N-(phenylsulfonyl)benzamide is unique due to the combination of the fluorine atom, phenylsulfonyl group, and benzamide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(benzenesulfonyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c14-12-9-5-4-8-11(12)13(16)15-19(17,18)10-6-2-1-3-7-10/h1-9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCBGTPDCCYPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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